N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is an oxalamide derivative featuring a benzo[d]thiazole-substituted piperidine core and a 3-fluoro-4-methylphenyl group. This compound belongs to a class of molecules designed to inhibit viral entry, particularly targeting the CD4-binding site of HIV-1 gp120 . The oxalamide linker bridges these moieties, offering hydrogen-bonding capabilities critical for target engagement.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIPKVJURAQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole. Subsequent reactions introduce the piperidine and fluorinated phenyl groups through nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be applied to modify the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are used, often in the presence of a base.
Major Products Formed:
Oxidation products: Various oxidized derivatives of benzothiazole.
Reduction products: Reduced forms of the piperidine ring.
Substitution products: Derivatives with different substituents on the benzothiazole or phenyl rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Oxalamide Derivatives
Key analogs from HIV entry inhibitor studies () include:
Key Findings :
- Heterocyclic Substitution : The target compound’s benzo[d]thiazole group likely enhances binding affinity compared to simpler thiazole derivatives (e.g., Compound 38) due to increased aromatic surface area and hydrophobic interactions .
- Polar Groups : Compound 38’s 5-(2-hydroxyethyl) substituent improves solubility but may reduce membrane permeability compared to the target’s lipophilic benzothiazole .
- Stereochemistry : Diastereomeric mixtures (e.g., Compound 38, 1:1 ratio) often show variable activity, suggesting that the target’s stereochemical purity (if achieved) could enhance efficacy .
Antimicrobial Oxalamides ()
The GMC series (isoindoline-1,3-dione derivatives) shares the oxalamide backbone but lacks the benzothiazole/piperidine motifs:
| Compound ID | Key Substituents | Molecular Weight (g/mol) | Activity (Antimicrobial) |
|---|---|---|---|
| GMC-3 | 4-Chlorophenyl, isoindoline-1,3-dione | ~357 (calculated) | Moderate activity |
Comparison :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in GMC-3 aligns with the target’s 3-fluoro-4-methylphenyl group, suggesting shared preferences for electron-deficient aryl moieties in bioactive compounds .
Benzo[d]oxazol-2-yl Analogs ()
A close analog replaces the benzothiazole with a benzo[d]oxazol-2-yl group:
| Compound ID | Key Substituents | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| Benzooxazole | Benzo[d]oxazol-2-yl | ~410 (calculated) | Not reported |
Research Implications and Limitations
- Activity-Structure Relationships : The benzothiazole moiety and fluorine substitution likely optimize target engagement and metabolic stability, but experimental validation is needed.
- Data Gaps : Specific IC50 values, pharmacokinetic data, and resistance profiles for the target compound are absent in the provided evidence.
- Synthesis Challenges : Stereochemical control during piperidine functionalization (evident in Compound 38’s diastereomeric mixture) remains a hurdle for reproducibility .
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with psychoactive properties and various medicinal effects.
- Oxalamide group : Contributes to the compound's stability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1797591-44-6 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pyroptotic cell death and reduce levels of interleukin 1 beta (IL-1β), a cytokine involved in inflammatory responses. These findings suggest that the compound could be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. The benzo[d]thiazole moiety is known for its ability to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation, although specific mechanisms remain to be fully elucidated.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to selectively bind to receptors involved in inflammatory pathways, modulating cellular responses effectively. Interaction studies typically involve receptor binding assays and cellular models to assess the compound's efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds derived from the same structural framework:
-
Study on Pyroptosis Inhibition :
- A study demonstrated that compounds with similar oxalamide structures could inhibit pyroptosis, a form of programmed cell death associated with inflammation.
- Results showed reduced IL-1β levels in treated cells, indicating a potential pathway for therapeutic intervention.
-
Anticancer Activity :
- Research on related benzo[d]thiazole derivatives revealed their ability to induce apoptosis in cancer cell lines.
- These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
